molecular formula C19H18ClNO2 B2668080 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone CAS No. 797016-11-6

1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone

Cat. No. B2668080
CAS RN: 797016-11-6
M. Wt: 327.81
InChI Key: CEBCGMOTVYKXJV-UHFFFAOYSA-N
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Description

“(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid” is a small molecule with the chemical formula C19H19NO3 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is substituted at position 3 by an acetic acid group . Additionally, the benzene ring of the indole is substituted at position 1 by a benzyl group and at position 5 by a methoxy group .


Physical And Chemical Properties Analysis

The average mass of this compound is 309.359 Da and the monoisotopic mass is 309.136505 Da .

Scientific Research Applications

Indole Derivatives in Medicinal Chemistry

Indole derivatives, like the structure , are often explored for their biological activities. For instance, the transformation of tetrahydro-pyrrolobenzodiazepines with indole transformation of 4-Substituted Tetrahydro-Pyrrolobenzodiazepines in a Three-Component Reaction With Methyl Propiolate and Indole showcases the chemical versatility of indole-containing compounds in synthesizing bioactive molecules. Such transformations are crucial for discovering new pharmaceuticals.

Organic Synthesis and Material Science

The reactivity of indoles with various chemical reagents provides a foundation for synthesizing complex organic molecules. Research like the study on the nucleophilic reactivities of indoles Nucleophilic reactivities of indoles emphasizes the importance of indole derivatives in constructing diverse molecular architectures, which are useful in material science and organic synthesis. These synthetic strategies enable the production of novel materials with potential applications in electronics, photonics, and as catalysts.

Environmental and Analytical Applications

Derivatives of indole are also investigated for their environmental behavior and analytical applications. The identification and quantitation of benzoylindoles in illegal products Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, and three cannabimimetic naphthoylindoles JWH-210, JWH-122, and JWH-019 as adulterants in illegal products obtained via the Internet illustrates the use of indole derivatives as markers or contaminants, which requires understanding their chemical properties and detection methods.

Mechanism of Action

The mechanism of action of this compound is not available .

Future Directions

As this compound is classified as experimental , future research could focus on exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis.

properties

IUPAC Name

1-(1-benzyl-5-methoxy-2-methylindol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-13-19(18(22)11-20)16-10-15(23-2)8-9-17(16)21(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCGMOTVYKXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone

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